molecular formula C20H22N2O3S2 B2831432 4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 893349-60-5

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2831432
CAS No.: 893349-60-5
M. Wt: 402.53
InChI Key: RWSVJRWRUXZETP-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rates and product purity. The purification process typically involves recrystallization or chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: This compound has a similar methoxy group but lacks the thiazole and sulfonamide moieties.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group but differs in the alkyl substituents.

Uniqueness

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of a thiazole ring and a benzenesulfonamide moiety

Biological Activity

4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3S2. The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group is crucial for its mechanism of action against bacterial infections.

PropertyValue
Molecular FormulaC20H22N2O3S2
IUPAC NameThis compound
Mechanism of ActionInhibition of dihydropteroate synthase
SolubilitySoluble in organic solvents

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme plays a critical role in folate synthesis in bacteria. By inhibiting DHPS, the compound disrupts bacterial growth and replication, making it an effective antimicrobial agent .

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have indicated that similar thiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances this activity by mimicking para-aminobenzoic acid (PABA), a substrate for DHPS .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, analogs have shown IC50 values indicating potent cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on the anticancer potential of thiazole derivatives, researchers synthesized various analogs and tested them against Jurkat T cells. The study found that certain modifications to the thiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than doxorubicin, a well-known chemotherapeutic agent .

Properties

IUPAC Name

4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-4-6-16(7-5-14)20-22-15(2)19(26-20)12-13-21-27(23,24)18-10-8-17(25-3)9-11-18/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSVJRWRUXZETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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